molecular formula C7H7Cl2NO3S B13943086 Benzenesulfonic acid, 2-amino-3,5-dichloro-4-methyl- CAS No. 51750-32-4

Benzenesulfonic acid, 2-amino-3,5-dichloro-4-methyl-

Cat. No.: B13943086
CAS No.: 51750-32-4
M. Wt: 256.11 g/mol
InChI Key: BUURMHBKUUZRFW-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 2-amino-3,5-dichloro-4-methyl- is an aromatic sulfonic acid derivative. This compound is characterized by the presence of amino, chloro, and methyl substituents on the benzene ring, which significantly influence its chemical properties and reactivity. It is used in various scientific and industrial applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 2-amino-3,5-dichloro-4-methyl- typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of benzene derivatives using fuming sulfuric acid or sulfur trioxide .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis starting from readily available benzene derivatives. The process includes sulfonation, followed by nitration, halogenation, and alkylation under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2-amino-3,5-dichloro-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzenesulfonic acids, sulfonamides, and sulfonyl chlorides .

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 2-amino-3,5-dichloro-4-methyl- involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like human neutrophil elastase, preventing substrate binding and subsequent enzymatic activity . This inhibition is crucial in reducing inflammation and tissue damage in conditions like ARDS.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid, 2-amino-3,5-dichloro-4-methyl- is unique due to the combination of amino, chloro, and methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable in specific applications such as enzyme inhibition and antimicrobial activity .

Properties

CAS No.

51750-32-4

Molecular Formula

C7H7Cl2NO3S

Molecular Weight

256.11 g/mol

IUPAC Name

2-amino-3,5-dichloro-4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H7Cl2NO3S/c1-3-4(8)2-5(14(11,12)13)7(10)6(3)9/h2H,10H2,1H3,(H,11,12,13)

InChI Key

BUURMHBKUUZRFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1Cl)N)S(=O)(=O)O)Cl

Origin of Product

United States

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